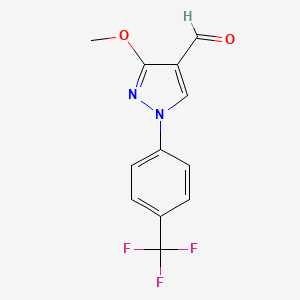
3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group, a trifluoromethyl-substituted phenyl ring, and an aldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired pyrazole derivative.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(trifluoromethyl)phenyl is coupled with 3-methoxy-1H-pyrazole-4-boronic acid under palladium-catalyzed conditions. This method offers high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated processes ensures high efficiency and reproducibility. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-Methoxy-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 3-Methoxy-1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and potential biological activities. The trifluoromethyl group also increases the compound’s lipophilicity, which can influence its pharmacokinetic properties and bioavailability .
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11-8(7-18)6-17(16-11)10-4-2-9(3-5-10)12(13,14)15/h2-7H,1H3 |
InChI Key |
STXTWXWQOLFGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


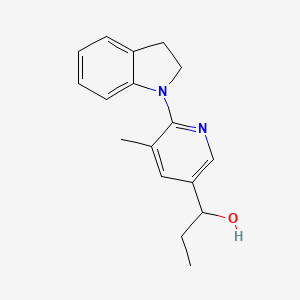
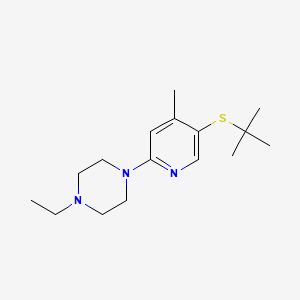

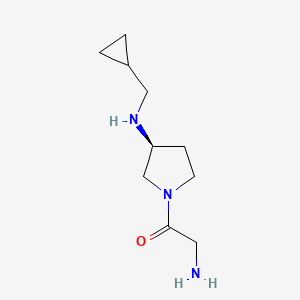

![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
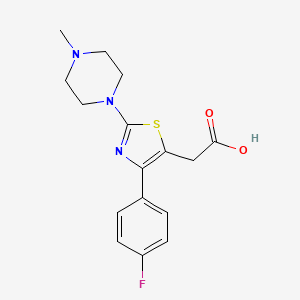
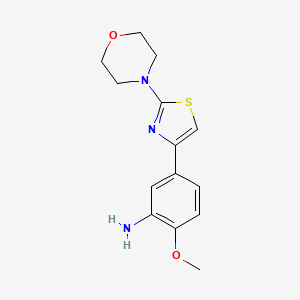
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
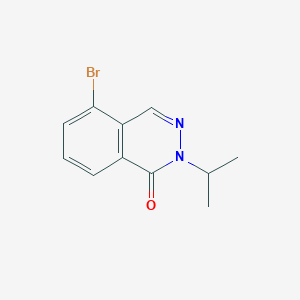
![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)
